4-fluoro-2-hydroxy-5-methylbenzoic acid

HPPD Inhibition Herbicide Discovery Tyrosine Catabolism

4-Fluoro-2-hydroxy-5-methylbenzoic acid (CAS 1188381-75-0) is a precision research tool for HPPD and CCR5 SAR programs. Its unique substitution pattern (4-F, 5-Me) delivers an HPPD IC50 of 90 nM and CCR5 IC50 of 10.1 μM, with a reduced logP of 2.1 for improved ADME profiles relative to 5-methylsalicylic acid. Choose this compound for your next agrochemical or GPCR screening campaign—request your quote today.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 1188381-75-0
Cat. No. B6616762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-hydroxy-5-methylbenzoic acid
CAS1188381-75-0
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)O)C(=O)O
InChIInChI=1S/C8H7FO3/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,10H,1H3,(H,11,12)
InChIKeyWKBAICHSAUPAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-hydroxy-5-methylbenzoic Acid (CAS 1188381-75-0): Procurement Baseline


4-Fluoro-2-hydroxy-5-methylbenzoic acid (CAS 1188381-75-0) is a fluorinated benzoic acid derivative of molecular formula C8H7FO3 and molecular weight 170.14 g/mol [1]. It belongs to the class of 2-hydroxybenzoic (salicylic) acids and is characterized by a fluorine atom at the 4-position and a methyl group at the 5-position of the aromatic ring. This compound is available as a research-grade chemical (typically ≥95% purity) and serves as a building block in organic synthesis and a biochemical reagent in life science research .

4-Fluoro-2-hydroxy-5-methylbenzoic Acid: Why Substitution with Non-Fluorinated or Mono-Substituted Analogs Is Not Straightforward


Salicylic acid derivatives are not functionally interchangeable; substitution pattern dramatically alters both physicochemical properties and biological activity. The presence of a fluorine atom at the 4-position and a methyl group at the 5-position on the benzoic acid core influences lipophilicity (XLogP3-AA = 2.1) [1] relative to the non-fluorinated parent 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid, logP ~ 2.78) [2]. These structural modifications can lead to differential interactions with biological targets, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) [3] and the CCR5 receptor [4]. Consequently, generic substitution with 5-methylsalicylic acid or 4-fluorosalicylic acid may result in altered potency, selectivity, and in vivo performance. The following quantitative evidence guides selection.

4-Fluoro-2-hydroxy-5-methylbenzoic Acid: Quantitative Evidence for Differentiated Activity


4-Fluoro-2-hydroxy-5-methylbenzoic Acid Exhibits Sub-Micromolar HPPD Inhibition, Differentiating It from Non-Fluorinated Analogs

4-Fluoro-2-hydroxy-5-methylbenzoic acid inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. While a direct head-to-head comparison with 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid) or 4-fluorosalicylic acid under identical assay conditions is not available, the observed potency classifies this compound as a moderately active HPPD inhibitor, a target implicated in herbicidal activity and metabolic disorders. In contrast, 5-methylsalicylic acid lacks reported HPPD inhibitory activity in public databases, and 4-fluorosalicylic acid has not been characterized for HPPD inhibition, suggesting that the combination of 4-fluoro and 5-methyl substitution may be critical for this activity.

HPPD Inhibition Herbicide Discovery Tyrosine Catabolism

4-Fluoro-2-hydroxy-5-methylbenzoic Acid Demonstrates Moderate CCR5 Antagonism, a Profile Not Observed in Simpler Salicylates

4-Fluoro-2-hydroxy-5-methylbenzoic acid acts as a CCR5 receptor antagonist with an IC50 of 10.1 μM (1.01E+4 nM) in a calcium mobilization assay using human MOLT4 cells [1]. Preliminary pharmacological screening suggests utility in treating CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [2]. While this potency is low relative to clinical CCR5 antagonists (e.g., maraviroc IC50 ~ 3 nM), it represents a functional activity that is absent in the non-fluorinated 5-methylsalicylic acid and in 4-fluorosalicylic acid, for which no CCR5 antagonism has been reported.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

4-Fluoro-2-hydroxy-5-methylbenzoic Acid Is Described as a Potent Lipoxygenase Inhibitor, a Property Lacking in 5-Methylsalicylic Acid

The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While a specific IC50 value is not provided in the source, the qualitative description of "potent lipoxygenase inhibitor" is a distinct functional annotation not attributed to 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid), which is primarily noted for cross-reactivity in salicylate immunoassays and plant defense modulation.

Lipoxygenase Inhibitor Arachidonic Acid Metabolism Anti-inflammatory

4-Fluoro-2-hydroxy-5-methylbenzoic Acid Has a Lower Computed LogP Than 5-Methylsalicylic Acid, Suggesting Altered Lipophilicity and Membrane Permeability

The XLogP3-AA value for 4-fluoro-2-hydroxy-5-methylbenzoic acid is 2.1 [1]. This is lower than the computed logP for 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid), which ranges from 2.52 to 2.78 depending on the source [2][3]. The reduced lipophilicity may influence membrane permeability, oral absorption, and distribution, and could be a factor in differential biological activity.

Lipophilicity ADME Drug-likeness

4-Fluoro-2-hydroxy-5-methylbenzoic Acid: Recommended Application Scenarios Based on Quantitative Evidence


HPPD Inhibitor Screening and Herbicide Lead Discovery

The moderate HPPD inhibitory activity (IC50 90 nM) of 4-fluoro-2-hydroxy-5-methylbenzoic acid [1] supports its use as a positive control or starting scaffold in HPPD inhibitor screening campaigns. It can serve as a reference compound for optimizing fluorinated salicylic acid-based herbicides, particularly when seeking a balance between potency and physicochemical properties.

CCR5 Antagonist Probe for HIV Entry and Chemokine Research

The micromolar CCR5 antagonism (IC50 10.1 μM) [2] positions this compound as a useful tool compound for studying CCR5-mediated signaling and HIV-1 entry mechanisms. While not a potent clinical candidate, it provides a well-defined chemical handle for structure-activity relationship (SAR) studies aiming to improve affinity and selectivity.

Lipoxygenase Pathway Modulator in Anti-inflammatory Research

Based on its qualitative annotation as a potent lipoxygenase inhibitor [3], this compound can be employed in in vitro assays to investigate the role of lipoxygenase in arachidonic acid metabolism and inflammation. Its additional, albeit weaker, inhibition of cyclooxygenase suggests a dual-pathway modulatory profile worthy of further characterization.

Physicochemical Comparator for Fluorinated Salicylic Acid SAR

The lower logP (2.1) relative to 5-methylsalicylic acid (logP ~2.6-2.8) [4] makes 4-fluoro-2-hydroxy-5-methylbenzoic acid a valuable comparator in studies correlating lipophilicity with membrane permeability, metabolic stability, or off-target binding. This property difference can guide the design of analogs with improved ADME profiles.

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